molecular formula C₃₁H₃₄O₈ B043622 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose CAS No. 59433-13-5

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Cat. No. B043622
CAS RN: 59433-13-5
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-JCLUOYIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a chemical compound with the molecular formula C31H34O8 and a molecular weight of 534.6 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose can be achieved from .beta.-D-Glucopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio- and Acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC(=O)OC[C@H]1C@HOC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow gel . It has a predicted boiling point of 625.9±55.0 °C and a predicted density of 1.22±0.1 g/cm3 . It is soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Nanoparticle Fabrication

One of the applications of similar compounds is in the fabrication of nanoparticles. For instance, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc) has been used to load poly (lactic-co-glycolic acid) PLGA nanoparticles . These nanoparticles were spherical in shape with consistent and reliable nanometric particle size .

In Vivo Metabolic Processing

The Ac42AzGlc-loaded PLGA nanoparticles have shown potential for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Glycosylation Studies

Compounds similar to “1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose” have been used in glycosylation studies. For example, the formation of 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose was observed in the gold (I)-catalyzed glycosidation of peracetyl glucopyranosyl ortho-hexynylbenzoate .

Substrates for Inositol Synthase

Phosphorylated derivatives of similar compounds have proven valuable in the study of substrates for inositol synthase .

Preparation of Anionic Surfactants

These phosphorylated derivatives have also been used for the preparation of anionic surfactants .

Nucleophilic Addition Reactions

Protected carbohydrate hemiacetals, which can be derived from similar compounds, may be used as substrates for nucleophilic addition reactions .

properties

IUPAC Name

[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-JCLUOYIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447061
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

CAS RN

59433-13-5
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 3
Reactant of Route 3
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 4
Reactant of Route 4
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 5
Reactant of Route 5
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 6
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.